Ácido m-PEG6

Descripción general

Descripción

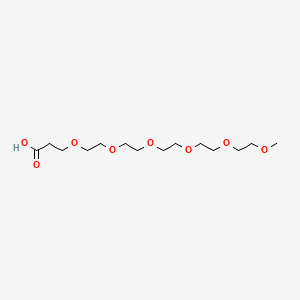

m-PEG6-acid, also known as Methoxy PEG6 Propionic Acid, is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of PEG derivatives like m-PEG6-acid involves several general routes, utilizing key intermediates . These routes include nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s-triazine derivative prepared from s-triazine trichloride and PEG .

Molecular Structure Analysis

The molecular formula of m-PEG6-acid is C14H28O8 . Its exact mass is 324.18 and its molecular weight is 324.370 . The elemental analysis shows that it contains 51.84% Carbon, 8.70% Hydrogen, and 39.46% Oxygen .

Chemical Reactions Analysis

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Physical And Chemical Properties Analysis

PEG derivatives like m-PEG6-acid have unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media . The physical properties of PEG solutions in water, their unique solvent properties, and the metal cation are also important .

Aplicaciones Científicas De Investigación

PEGilación

El ácido m-PEG6 es un enlace PEG que contiene un ácido carboxílico terminal {svg_1}. El ácido carboxílico terminal puede reaccionar con grupos de amina primaria en presencia de activadores (por ejemplo, EDC o HATU) para formar un enlace amida estable {svg_2}. Este proceso se conoce como PEGilación y se utiliza ampliamente en sistemas de administración de fármacos para mejorar la solubilidad, la estabilidad y la biodisponibilidad de los agentes terapéuticos {svg_3}.

Mejora de la solubilidad

El espaciador PEG hidrofílico en el ácido m-PEG6 aumenta la solubilidad en medios acuosos {svg_4}. Esta propiedad es beneficiosa en varios campos, incluidos los farmacéuticos, donde puede mejorar la solubilidad de los fármacos de baja solubilidad en agua, mejorando así su biodisponibilidad {svg_5}.

Administración de fármacos

El ácido m-PEG6 puede utilizarse en el desarrollo de sistemas de administración de fármacos {svg_6}. El enlace PEG puede utilizarse para unir agentes terapéuticos, lo que permite que se administren directamente al sitio diana, reduciendo los efectos secundarios y mejorando la eficacia {svg_7}.

Modificación de la superficie

El ácido m-PEG6 puede utilizarse para la modificación de la superficie de nanopartículas {svg_8}. El proceso de PEGilación puede mejorar la estabilidad, la biocompatibilidad y la funcionalidad de las nanopartículas, haciéndolas adecuadas para diversas aplicaciones como la administración de fármacos y la obtención de imágenes {svg_9}.

Aplicaciones biomédicas

Las nanopartículas funcionalizadas, incluidas las modificadas con ácido m-PEG6, se han utilizado en diversas aplicaciones biomédicas {svg_10}. Estas incluyen la administración dirigida de fármacos, la obtención de imágenes y el diagnóstico {svg_11}.

Remediación ambiental

Las nanopartículas funcionalizadas, incluidas las modificadas con ácido m-PEG6, también pueden utilizarse en la remediación ambiental {svg_12}. Pueden utilizarse para eliminar contaminantes del medio ambiente, contribuyendo a la preservación de los ecosistemas {svg_13}.

Tratamiento de aguas residuales

En el campo del tratamiento de aguas residuales, las nanopartículas funcionalizadas, incluidas las modificadas con ácido m-PEG6, pueden utilizarse para eliminar sustancias nocivas {svg_14}. Esto contribuye a la purificación de los recursos hídricos y a la protección de la salud pública {svg_15}.

Detección de ácidos nucleicos

El ácido m-PEG6 puede utilizarse en la detección de ácidos nucleicos {svg_16}. El enlace PEG puede utilizarse para unir biomoléculas específicas a nanopartículas magnéticas, lo que permite la separación y detección rápida y específica de los ácidos nucleicos {svg_17}.

Mecanismo De Acción

Target of Action

m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG6-acid molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG6-acid to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, m-PEG6-acid facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in m-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of m-PEG6-acid’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .

Action Environment

The action environment of m-PEG6-acid can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for m-PEG6-acid to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in m-PEG6-acid suggests that it may be more effective in aqueous environments

Safety and Hazards

When handling m-PEG6-acid, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, do not eat, drink, or smoke. Keep containers securely sealed when not in use .

Direcciones Futuras

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid, which can be activated for amine PEGylation . It is used for research purposes . The development of new applications areas for PEG derivatives like m-PEG6-acid is ongoing, with a growing demand for improved and versatile methods for the synthesis and characterization of PEG derivatives .

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

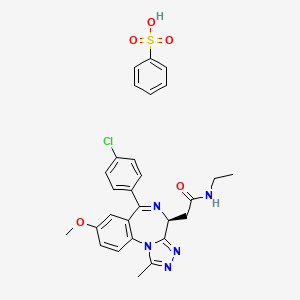

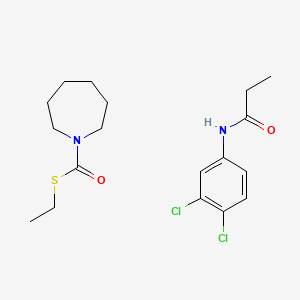

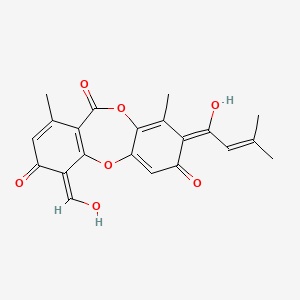

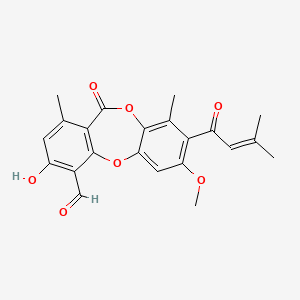

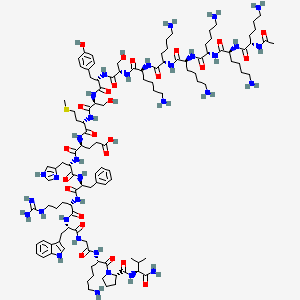

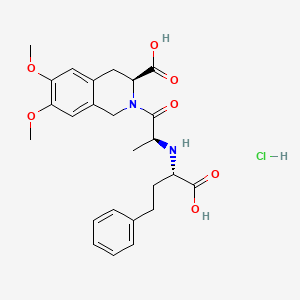

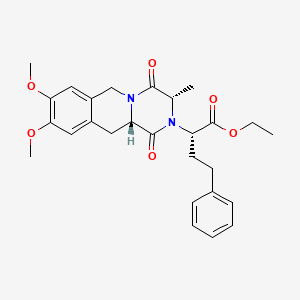

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)